molecular formula C10H10ClN3O2S B2699667 2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide CAS No. 138712-72-8

2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide

Cat. No. B2699667
CAS RN: 138712-72-8
M. Wt: 271.72
InChI Key: APLGEAWUXWPDAF-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as intermediates in organic synthesis and in pharmaceuticals .


Synthesis Analysis

Benzamides can be synthesized through the reaction of benzoic acids and amines under certain conditions . The exact synthesis process for “2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide” would depend on the specific starting materials and reaction conditions.


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups and the reaction conditions. Benzamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with various electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .

Scientific Research Applications

Anticancer Potential: Research suggests that this compound may have anticancer activity. It could inhibit tumor cell growth, induce apoptosis, or interfere with specific signaling pathways. Further studies are needed to explore its mechanism of action and potential as an anticancer agent.

Anti-Inflammatory Effects: The compound’s structure indicates possible anti-inflammatory properties. Investigating its impact on inflammatory pathways, cytokine production, and immune responses could lead to novel anti-inflammatory drugs.

Conclusion

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as recommendations for safe handling and use .

Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties and behavior. This could include further studies to better understand its mechanism of action, the development of new synthesis methods, or the exploration of new applications .

properties

IUPAC Name

2-chloro-N-(methylcarbamoylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S/c1-12-9(16)14-10(17)13-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H3,12,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLGEAWUXWPDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=S)NC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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